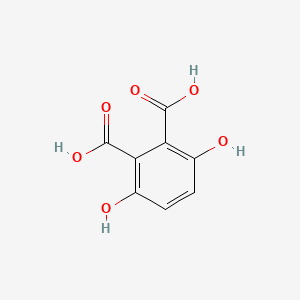

3,6-Dihydroxyphthalic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,6-dihydroxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKMUSGWGWZJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30321816 | |

| Record name | 3,6-dihydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3786-46-7 | |

| Record name | 3786-46-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dihydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIHYDROXYPHTHALIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Aromatic Polycarboxylic Acids Research

3,6-Dihydroxyphthalic acid, with the chemical formula C₈H₆O₆, is a derivative of phthalic acid, distinguished by the presence of two hydroxyl groups at the 3 and 6 positions of the benzene (B151609) ring. smolecule.comchembk.com This specific arrangement of functional groups—two carboxylic acid groups and two hydroxyl groups—sets it apart from other dihydroxybenzoic acid isomers like 3,4-dihydroxybenzoic acid (protocatechuic acid) and 3,5-dihydroxybenzoic acid. nih.govpubcompare.aihmdb.canih.govmedchemexpress.com While all share the basic aromatic carboxylic acid framework, the positioning of the hydroxyl groups in this compound significantly influences its chemical reactivity, chelation properties, and potential for polymerization. smolecule.com

The study of aromatic polycarboxylic acids is a cornerstone of organic and material chemistry, with applications ranging from the production of polymers and dyes to pharmaceuticals. lookchem.com Within this context, this compound is gaining recognition for its potential to create materials with specific functionalities due to its multiple reactive sites. smolecule.com Research into related compounds, such as 2,6-dihydroxybenzoic acid, has shown that complexation with metal ions can enhance biological activity, a principle that researchers are now exploring with this compound. researchgate.net

Rationale for Contemporary Academic Investigations

The primary impetus for the current academic focus on 3,6-dihydroxyphthalic acid lies in its potential as a versatile building block for synthesizing more complex and valuable molecules. smolecule.comlookchem.com Its unique structure, featuring both hydroxyl and carboxylic acid groups, allows for a variety of chemical transformations, including esterification, etherification, and the formation of metal complexes. smolecule.com

A significant area of investigation is its application in the synthesis of pharmaceuticals. Notably, it serves as a crucial reactant in the preparation of (±)-fredericamycin A, a potent antitumor antibiotic. smolecule.comlookchem.com This has spurred further research into its potential as a precursor for other biologically active compounds.

Furthermore, the compound's ability to chelate metal ions makes it a subject of interest in analytical chemistry and material science. smolecule.com The formation of stable complexes with various metals could lead to the development of new analytical reagents or functional materials with tailored electronic or catalytic properties. The study of its interactions with metal ions is a key area of ongoing research. smolecule.comrsc.org

Overview of Key Research Domains

Historical Development of Synthetic Approaches

The journey to synthesize substituted phthalic acids is intrinsically linked to the history of phthalic acid itself. Phthalic acid was first isolated in 1836 by the French chemist Auguste Laurent, who produced it through the oxidation of naphthalene (B1677914) tetrachloride. atamanchemicals.com Initially misidentified and named "naphthalic acid," its correct formula was later determined, leading to its current name. atamanchemicals.com Early production methods in the 19th century relied on the harsh oxidation of naphthalene derivatives using reagents like nitric acid or fuming sulfuric acid with a mercury catalyst. atamanchemicals.com

The exploration of chemical space and the synthesis of new compounds grew exponentially from the early 19th century, with organic synthesis becoming the primary source of novel substances. pnas.org The development of structural theory around 1860 propelled a more guided and systematic approach to producing new organic compounds. pnas.org In this context, early approaches to hydroxylated phthalic acids would have logically followed from the established methods of oxidizing substituted aromatic precursors or by introducing functional groups onto the phthalic acid backbone.

Classical and Conventional Synthesis Pathways

Classical methods for preparing this compound have traditionally relied on direct oxidation of precursors or adaptations of fundamental aromatic carboxylation reactions.

The most direct and conventional method for synthesizing this compound involves the oxidation of phthalic acid or its anhydride (B1165640). smolecule.comchembk.com This approach leverages the phthalic acid framework, introducing hydroxyl groups onto the benzene (B151609) ring.

Starting Materials: The ultimate precursor for this pathway is often naphthalene or ortho-xylene. These are first converted via catalytic oxidation at high temperatures (320-400°C) over a vanadium pentoxide catalyst to produce phthalic anhydride. smolecule.com The phthalic anhydride is then hydrolyzed to phthalic acid, which serves as the immediate precursor for hydroxylation. smolecule.comatamanchemicals.com

Oxidizing Agents: The hydroxylation of the phthalic acid ring is achieved using strong oxidizing agents. Common methods involve dissolving phthalic acid in concentrated sulfuric acid and then introducing an oxidant such as concentrated nitric acid or sodium persulfate to facilitate the oxidation reaction and yield this compound. chembk.com Other potent oxidizing agents like potassium permanganate have also been noted for this type of transformation. smolecule.com

These classical methods, while straightforward, often require harsh reaction conditions and may lead to challenges in controlling selectivity and achieving high purity.

The Kolbe-Schmitt reaction is a well-established industrial process for the carboxylation of phenols to produce aromatic hydroxy acids, most famously salicylic (B10762653) acid. wikipedia.orgresearchgate.net The reaction typically involves treating a phenoxide with carbon dioxide under high pressure and temperature. wikipedia.org

While this reaction is a cornerstone of aromatic acid synthesis, its application for producing dihydroxy dicarboxylic acids from dihydroxybenzenes is fraught with limitations:

Low Yield and Selectivity: Attempts to apply Kolbe-Schmitt type reactions to produce dihydroxy dicarboxylic acids have often resulted in very low yields and poor selectivity. For instance, the carboxylation of hydroquinone (B1673460) (a dihydroxybenzene) under 5.4 MPa of pressure was reported to convert only a small fraction of the starting material to the desired dicarboxylic acid, with the majority forming a mono-carboxylated by-product. google.com

High-Pressure Requirement: A significant drawback of the classical Kolbe-Schmitt reaction is the need for high-pressure conditions, often ranging from 8 to 11 MPa, which poses challenges for industrial-scale production. google.comgoogle.com

Harsh Conditions: The reaction is typically carried out in a strongly basic medium at elevated temperatures (around 125°C or higher), which can lead to side reactions and degradation of the desired product. wikipedia.orgresearchgate.net

Due to these significant limitations, the Kolbe-Schmitt reaction is generally not an efficient or economical pathway for producing high-purity dihydroxyphthalic acids. google.com

Modern High-Yield and High-Purity Synthetic Strategies

Recent research has focused on developing more efficient, safer, and higher-yielding synthetic routes that operate under milder conditions.

A significant advancement in the synthesis of high-purity dihydroxy dicarboxylic acids involves an iodine-catalyzed oxidative route. While detailed studies specifically for the 3,6-isomer are not widely available, a patented high-yield method for its isomer, 2,5-dihydroxyterephthalic acid, provides a clear blueprint for this modern strategy. google.comgoogle.com This method avoids the high pressures and low yields of classical approaches. google.com

The process begins not with an aromatic compound, but with a cyclohexanedione dicarboxylic acid diester. The key steps are:

Aromatization via Oxidation: The cyclohexanedione derivative is mixed with a polar solvent. Iodine and an iodine salt (e.g., potassium iodide) are added as catalysts. google.comgoogle.com

An oxidant, such as nitric acid or hydrogen peroxide, is then introduced at an elevated temperature (e.g., 80-100°C). google.comgoogle.com The iodine facilitates the oxidative aromatization of the ring.

Hydrolysis: The resulting dihydroxyphthalic acid diester is then hydrolyzed using a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification with a strong acid to yield the final dihydroxyphthalic acid product. google.com

This innovative pathway can proceed under normal atmospheric pressure and offers a dramatically improved yield of 90% and purity exceeding 99% as determined by high-performance liquid chromatography (HPLC). google.comgoogle.com

Optimizing reaction parameters is crucial for maximizing yield and purity while ensuring economic viability. For modern synthetic strategies like the iodine-catalyzed route, several variables are carefully controlled. Drawing from optimization studies on the synthesis of the isomeric 2,5-dihydroxyterephthalic acid, the following parameters are critical. researchgate.net

| Parameter | Optimal Range/Condition | Impact on Yield and Purity |

| Temperature | 80–100°C for oxidation google.com | Controls reaction rate; avoids decomposition or side reactions at excessively high temperatures. |

| Catalyst Ratio | Iodine: 1-10% of substrate mass google.com | Ensures efficient catalysis without unnecessary cost or difficult removal. |

| Reaction Time | 3–6 hours for oxidation google.com | Allows for reaction completion without product degradation from prolonged heat exposure. |

| Solvent | Polar solvents (e.g., methanol, ethanol) | Affects solubility of reactants and intermediates, influencing reaction efficiency. google.com |

| Purification | Recrystallization from a mixed solvent system | Critical final step to remove impurities and achieve high purity (>99%). google.com |

Table 1: Key parameters for the optimization of modern dihydroxyphthalic acid synthesis, based on data for a closely related isomer.

By systematically adjusting these parameters, modern synthetic methods can achieve significantly higher efficiency and product quality compared to classical pathways, making the production of high-purity this compound and its isomers feasible for advanced applications. google.comresearchgate.net

Multi-Step Synthesis from Diverse Chemical Feedstocks (e.g., for related dihydroxypicolinic acid)

The synthesis of dihydroxy aromatic acids can be accomplished through multi-step pathways starting from various chemical feedstocks. While specific multi-step syntheses for this compound are not extensively detailed in the provided literature, parallels can be drawn from the synthesis of structurally related compounds like 3,6-dihydroxypicolinic acid.

One documented route to 3,6-dihydroxypicolinic acid involves a simplified two-step process. researchgate.netnih.gov This method starts from 3-hydroxypicolinic acid. nih.gov Another, more complex, six-step procedure for the synthesis of 3,6-dihydroxypicolinic acid from 3-hydroxypicolinic acid has also been reported. nih.gov

A different multi-step approach has been used for the synthesis of 3,6-diacetoxyphthalic acid anhydride, a derivative of this compound. This method utilizes a Diels-Alder reaction between maleic anhydride and 2,5-dimethylfuran. The resulting adduct undergoes cyclization, followed by oxidation of the methyl groups to hydroxyl groups and subsequent acetylation to yield the final product.

Table 1: Comparison of Synthetic Routes for Dihydroxy Aromatic Acids

| Starting Material | Target Compound | Key Steps | Reported Yield |

| 3-Hydroxypicolinic acid | 3,6-Dihydroxypicolinic acid | Elbs oxidation | 67-80% nih.gov |

| Cyclohexanedione dicarboxylic acid diester | Dihydroxyphthalic acid | Oxidation, Hydrolysis, Recrystallization | 90% google.com |

| Maleic anhydride & 2,5-dimethylfuran | 3,6-Diacetoxyphthalic acid anhydride | Diels-Alder, Cyclization, Oxidation, Acetylation | ~45% (overall) |

Principles of Green Chemistry in this compound Production

The integration of green chemistry principles into the synthesis of this compound is crucial for sustainable chemical manufacturing. smolecule.com Key areas of focus include the optimization of solvents, reduction of waste, and the use of environmentally benign reaction conditions. smolecule.com

A significant advancement in this area is the development of solvent-free synthesis methods. smolecule.com For instance, a solvent-free mechanochemical synthesis has been developed for the acetylation of this compound to form 3,6-diacetoxyphthalic acid anhydride. This method involves grinding the reactants together, often with a catalyst, which can significantly reduce reaction times and eliminate the need for potentially harmful organic solvents.

Table 2: Green Chemistry Approaches in Dihydroxy Aromatic Acid Synthesis

| Green Chemistry Principle | Application in Synthesis | Advantages |

| Use of Safer Solvents/Solvent-Free Conditions | Mechanochemical synthesis of 3,6-diacetoxyphthalic acid anhydride via ball milling. | Eliminates organic solvents, reduces waste, shortens reaction times. |

| Atom Economy | Direct oxidation methods aim to incorporate oxygen atoms directly into the phthalic acid framework. smolecule.com | Minimizes the formation of byproducts. |

| Use of Renewable Feedstocks | Exploration of biological methods, such as enzymatic oxidation, for hydroxylation. smolecule.com | Reduces reliance on fossil fuel-based starting materials. |

Modern synthetic approaches emphasize minimizing environmental impact through these strategies. smolecule.com The use of biological methods, such as enzymatic oxidation, is also an area of interest for achieving selective hydroxylation under mild conditions. smolecule.com

Considerations for Stereoselective Synthesis

Stereoselective synthesis is a critical consideration when chiral centers are present or introduced into a molecule. In the case of this compound itself, the molecule is achiral. However, its derivatives or related compounds can be chiral, necessitating stereoselective synthetic strategies.

For instance, the stereoselective synthesis of (+)-piscidic acid, a substituted benzoic acid, has been achieved with high optical purity through methods like the Sharpless catalytic asymmetric dihydroxylation of a trisubstituted olefin. researchgate.net This highlights a powerful technique for introducing specific stereochemistry. Another approach involves the alkylation of a chiral lithium enolate, which has been used to stereoselectively generate two new stereogenic centers in the synthesis of (+)-piscidic acid. researchgate.net

In the synthesis of other complex molecules, chiral building blocks derived from dihydroxybenzoic acids are employed. A scalable, three-step route from 3,5-dihydroxybenzoic acid has been developed to produce a chiral aldehyde, which is a key intermediate in the synthesis of baulamycin A. nih.gov The control of stereochemistry in these multi-step sequences is paramount for achieving the desired final product.

While specific methods for the stereoselective synthesis of chiral derivatives of this compound are not detailed in the available literature, the principles demonstrated in the synthesis of related chiral dihydroxybenzoic and picolinic acid derivatives would be applicable. These include the use of chiral catalysts, chiral auxiliaries, and the strategic transformation of prochiral substrates.

Systematic Exploration of Functional Group Transformations

The strategic modification of this compound's functional groups is key to unlocking its potential in various applications. The carboxylic acid and phenolic hydroxyl moieties exhibit distinct reactivities, enabling their selective or simultaneous derivatization.

The two carboxylic acid groups are primary sites for nucleophilic acyl substitution reactions. pressbooks.pubkhanacademy.org These transformations allow for the conversion of the acid into a variety of derivatives, which can alter the molecule's solubility, reactivity, and suitability for further reactions like polymerization.

Common modulations include:

Esterification: The reaction of carboxylic acids with alcohols in the presence of an acid catalyst yields esters. vvc.edu This process can be used to protect the carboxylic acid groups or to introduce new functionalities via the alcohol component. The volatility and polarity of the molecule are significantly altered, which can be advantageous for certain analytical techniques like gas chromatography. research-solution.comlibretexts.org

Amide Formation: Carboxylic acids can be converted to amides by reaction with amines. This reaction often requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.org

Acyl Halide Synthesis: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid groups into more reactive acyl chlorides. khanacademy.org These acyl halides are versatile intermediates for the synthesis of esters, amides, and acid anhydrides under milder conditions than the parent acid. ualberta.ca

Anhydride Formation: Intramolecular dehydration of this compound can lead to the formation of a cyclic anhydride. More commonly, derivatives like 3,6-diacetoxyphthalic acid can be converted to their corresponding anhydride, which serves as a reactive monomer in polymerization reactions.

| Transformation | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst | Diester | Increases volatility, alters polarity, protection of acid groups. vvc.eduresearch-solution.com |

| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Diamide | Introduces hydrogen bonding capabilities, building block for polyamides. khanacademy.org |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Diacyl Chloride | Highly reactive intermediate for further substitutions. khanacademy.org |

| Reduction | Strong Reducing Agents (e.g., LiAlH₄) | Diol | Converts carboxylic acids to primary alcohols. |

The phenolic hydroxyl groups on the this compound ring are also amenable to various derivatization reactions, most notably esterification and etherification. These modifications can protect the hydroxyl groups, enhance solubility in organic solvents, and modulate the electronic properties of the aromatic ring.

Acylation is a common strategy, where the hydroxyl groups react with acylating agents to form esters. libretexts.org For example, reacting this compound with acetic anhydride can yield 3,6-diacetoxyphthalic acid. This transformation is significant as it converts the electron-donating hydroxyl groups into electron-withdrawing acetoxy groups, which can enhance the reactivity of the molecule in subsequent reactions. The use of reagents like pentafluorobenzyl bromide (PFBBr) can also be employed to form ether derivatives, a technique often used to prepare molecules for analysis by gas chromatography. research-solution.com

| Transformation | Reagent(s) | Functional Group Formed | Example Product |

|---|---|---|---|

| Acylation (Esterification) | Acetic Anhydride, p-Toluenesulfonic acid | Acetoxy Ester | 3,6-Diacetoxyphthalic acid |

| Alkylation (Etherification) | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl Ether | - |

| Silylation | Silylation reagents (e.g., BSTFA) | Silyl Ether | - |

Synthesis of Architecturally Complex and Functionally Specific Derivatives

The dual functionality of this compound makes it an excellent starting material for building more complex molecules with specific functions, ranging from polymers to specialized ligands.

This compound and its derivatives are valuable monomers for creating polymers and oligomers. google.com The presence of four reactive sites (two carboxylic acids and two hydroxyls) allows for the formation of cross-linked or linear polymer chains. For instance, its derivatives can be used in the synthesis of polyesters and polyimides. The incorporation of the this compound moiety can enhance the thermal stability and mechanical properties of the resulting polymers.

One key derivative, 3,6-diacetoxyphthalic acid anhydride, is particularly useful as a monomer. It can undergo polymerization reactions to produce high-performance coatings, films, and adhesives. The synthesis of oligomeric polyhydroquinones and polyquinones can also be achieved through the oxidative dehydrogenation of dihydric phenols, a reaction pathway for which this compound is a suitable candidate. ahmadullins.com

The aromatic core and substitutable functional groups of this compound make it a potential precursor for the synthesis of organic dyes and fluorophores. Although direct synthesis of specific dyes from this compound is not widely documented, the structural motifs are relevant. For example, xanthone (B1684191) dyes, which possess a dibenzo-γ-pyrone structure, can be synthesized from substituted dihydroxybenzoic acids. rsc.org The reaction of this compound with resorcinol (B1680541) could, in principle, lead to the formation of xanthene-based dyes, which are known for their fluorescent properties.

Furthermore, the electronic properties of the aromatic ring can be tuned by derivatizing the hydroxyl and carboxyl groups, which in turn influences the absorption and emission spectra of potential dye molecules. The interaction of related dihydroxybenzoic acid derivatives with other molecules can lead to the formation of highly fluorescent species. researchgate.net For instance, the stability of fluorophores like Cy3 and Alexa488 is improved in the presence of protocatechuic acid (3,4-dihydroxybenzoic acid), suggesting that the dihydroxy-substituted benzene ring plays a role in modulating photophysical properties. nih.gov

The arrangement of two carboxylic acid groups and two phenolic hydroxyl groups makes this compound an excellent candidate for designing ligands for coordination chemistry. The ortho-positioning of a hydroxyl and a carboxyl group on each side of the ring can create two strong bidentate chelation sites for metal ions. This structure is reminiscent of siderophores like enterobactin, which use 2,3-dihydroxybenzoyl units to bind iron (III) with extremely high affinity. nih.govacs.org

Derivatives of dihydroxybenzoic acids are known to form stable complexes with a variety of metal ions, including iron, copper, and zinc. nih.govtandfonline.com These complexes have applications in various fields, from catalysis to materials science. The specific geometry of this compound, with its two potential bidentate sites, could lead to the formation of stable mononuclear or polynuclear metal complexes. The hydroxyl and carboxyl groups act as hard donor ligands, showing a preference for hard Lewis acids like Fe(III). nih.gov The resulting metal complexes could exhibit interesting magnetic, electronic, or catalytic properties. For example, complexes of 2,6-dihydroxybenzoic acid with Ni(II) and Co(II) have been synthesized and characterized, demonstrating the capacity of such ligands to coordinate with transition metals. researchgate.net

Mechanistic Studies of Reaction Pathways and Selectivity

The reactivity of this compound (DHPA) is governed by its two distinct types of functional groups: two hydroxyl (-OH) groups and two carboxylic acid (-COOH) groups attached to a benzene ring. smolecule.com This structure allows for a variety of chemical transformations, including esterification, etherification, oxidation, and complex formation. smolecule.comchembk.com The spatial arrangement of these groups dictates the molecule's reaction pathways and the selectivity observed in its derivatization.

Advanced derivatization of this compound is crucial for its application as a building block in the synthesis of complex molecules, such as polymers and the potent antitumor antibiotic (±)-fredericamycin A. smolecule.comlookchem.com These synthetic routes often depend on the selective reaction of either the hydroxyl or the carboxylic acid moieties. For instance, the hydroxyl groups can be acetylated using acetic anhydride to form derivatives like 3,6-diacetoxyphthalic acid anhydride. This anhydride is itself a versatile intermediate, susceptible to nucleophilic attack. It can undergo hydrolysis to revert to the diacid, alcoholysis to form esters, and aminolysis to yield amides.

Mechanistic studies provide insight into the specific steps and controlling factors of these reactions, with a significant focus on regioselectivity—the preference for reaction at one position over other possible positions.

Metal Ion Chelation: The dihydroxyl and dicarboxyl functionalities present two potential sites for metal ion chelation. smolecule.com Theoretical and experimental studies on similar hydroxyaromatic acids, such as protocatechuic acid, provide a model for understanding this selectivity. Quantum chemical calculations have shown that in the complexation of Al(III) with protocatechuic acid, the formation of a chelate ring with the catechol (dihydroxy) group is energetically favored over chelation with the carboxylic group. researchgate.net The process involves the initial coordination of the metal ion to an oxygen atom, followed by deprotonation of the hydroxyl groups and subsequent ring closure to form a stable bidentate complex. researchgate.net This preference is attributed to the lower energy barrier required to close the ring involving the catechol-type moiety compared to the carboxyl function. researchgate.net This suggests that in this compound, metal complexation would likely occur preferentially at the 3,6-dihydroxy positions.

Enzymatic Transformations: Biocatalytic methods offer remarkable selectivity in the modification of DHPA and related compounds. A significant area of research involves enzymatic decarboxylation and the reverse carboxylation reactions. nih.govmdpi.com Various decarboxylase enzymes, such as 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD) and salicylic acid decarboxylase (SAD_Tm), have demonstrated broad substrate tolerance, including the ability to act on non-natural substrates. acs.orgresearchgate.net These enzymes catalyze highly regioselective ortho-carboxylation of phenolic compounds, a biocatalytic parallel to the Kolbe–Schmitt reaction but under much milder conditions. mdpi.comacs.org

Mechanistic investigations into these enzymes reveal the basis for their selectivity. For example, studies on 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao) have used linear free-energy relationships to probe the reaction mechanism. mdpi.com Furthermore, quantum chemical calculations and structural studies on metal-dependent decarboxylases have been employed to decipher the reaction details, including the role of metal cofactors and the origins of substrate specificity. nih.govrsc.org

Table 1: Regioselective Enzymatic Carboxylation of Phenolic Substrates This table summarizes the conversion percentages for the regioselective ortho-carboxylation of various phenolic compounds using different decarboxylase enzymes.

| Substrate | Enzyme (from Aspergillus oryzae) | Enzyme (from Rhizobium sp.) | Enzyme (from Trichosporon moniliiforme) | Product | Reference |

|---|---|---|---|---|---|

| Phenol | 46% | Inactive | 49% | Salicylic acid | researchgate.net |

| 1-Naphthol | 62% | 10% | 55% | 1-Hydroxy-2-naphthoic acid | researchgate.net |

| m-Aminophenol | 80% | 31% | 76% | 2,4-Dihydroxy-3-aminobenzoic acid | researchgate.net |

| Catechol | 62% | 56% | 58% | 2,3-Dihydroxybenzoic acid | researchgate.net |

| Resorcinol | 64% | 61% | 63% | 2,4-Dihydroxybenzoic acid | researchgate.net |

Radical-Mediated Mechanisms: The electronic properties of this compound also allow it to participate in radical-mediated reaction pathways. It has been identified as a reactive anion radical in certain contexts. smolecule.com A notable example is its role in enhancing luminol (B1675438) chemiluminescence. nih.gov Mechanistic studies have shown that DHPA can be generated via the photolysis of quinones. nih.gov The resulting DHPA then participates in the chemiluminescence reaction by forming a stabilized semiquinone anion radical, which was confirmed by electron spin resonance techniques. nih.gov This formation of a stabilized radical intermediate provides for a long-lived chemiluminescent signal, highlighting a unique aspect of its reactivity. nih.gov

Derivatization Reaction Mechanisms: The derivatization of DHPA's functional groups follows established organic reaction mechanisms. The conversion to 3,6-diacetoxyphthalic acid anhydride involves acetylation of the hydroxyl groups, followed by dehydration of the dicarboxylic acid to form the anhydride ring. Subsequent reactions of the anhydride are driven by the high reactivity of the acyl groups toward nucleophiles. For example, hydrolysis proceeds through the opening of the anhydride ring to form a dicarboxylic acid intermediate. Computational methods, such as Density Functional Theory (DFT), have been used to explain the reaction mechanisms and regioselectivity in the ring-opening of related epoxide derivatives, underscoring the power of theoretical calculations in predicting and understanding reaction outcomes. beilstein-journals.org

Table 2: Advanced Derivatization Reactions of this compound and its Anhydride This table outlines key derivatization reactions, the reagents involved, and the primary products formed.

| Starting Material | Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Acetylation / Anhydride formation | Acetic anhydride, p-Toluenesulfonic acid, mechanochemical grinding | 3,6-Diacetoxyphthalic acid anhydride | |

| 3,6-Diacetoxyphthalic acid anhydride | Hydrolysis | Water, mild acid or base | 3,6-Diacetoxyphthalic acid | |

| 3,6-Diacetoxyphthalic acid anhydride | Alcoholysis | Alcohols, reflux | Esters | |

| 3,6-Diacetoxyphthalic acid anhydride | Aminolysis | Amines | Amides | |

| This compound | Polymerization | - | Polyesters, Polyimides | smolecule.comlookchem.com |

| This compound | Complexation | Metal ions (e.g., Al(III)) | Metal-chelate complex | smolecule.comresearchgate.net |

Applications of 3,6 Dihydroxyphthalic Acid in Advanced Materials and Chemical Technologies

Integration into Polymer Science and Macromolecular Engineering

The distinct arrangement of reactive groups on the 3,6-dihydroxyphthalic acid molecule makes it a valuable component in polymer synthesis and modification. Its rigid aromatic core and the presence of four potential reaction sites (two carboxyl and two hydroxyl groups) enable the creation of polymers with enhanced thermal stability, mechanical strength, and specific functionalities.

This compound is identified as a key monomer for the synthesis of advanced polymers like poly(2,5-dihydroxy-1,4-phenylenepyridinediimidazole) (PIPD). google.comgoogle.com The synthesis of this high-performance polymer involves the polycondensation of a diaminobenzidine derivative with a dicarboxylic acid. In this context, dihydroxyphthalic acid serves as the dicarboxylic acid monomer, contributing to the final properties of the polymer. google.com

A patented method for preparing high-purity dihydroxyphthalic acid highlights its direct application as a monomer for PIPD. google.comgoogle.com The process was developed to overcome previous challenges of high-pressure requirements and low yields, achieving a product with over 99% purity that can be used directly for polymerization. google.com The resulting polymers are noted for their rigid-rod structure, which imparts exceptional thermal stability and mechanical properties, making them suitable for applications in aerospace and military fields. nih.gov The hydroxyl groups integrated into the polymer backbone from the this compound monomer are crucial for improving properties such as compressive strength and interfacial adhesion in composites. nih.govsci-hub.se

Table 1: Research Findings on this compound in Polymer Synthesis

| Polymer | Monomer Role | Key Research Finding | Reference |

|---|---|---|---|

| Poly(2,5-dihydroxy-1,4-phenylenepyridinediimidazole) (PIPD) | Dicarboxylic acid component | A method was developed to produce >99% pure dihydroxyphthalic acid specifically for direct use in PIPD polymerization, solving issues of low yield and high pressure in previous synthesis routes. | google.comgoogle.com |

| Novel Rigid-Rod Polymers (e.g., PPDA) | Dicarboxylic acid component (using 2,6-DHTA isomer) | Polycondensation with 2,3,5,6-tetraminopyridine (TAP) in polyphosphoric acid yields a polymer with extensive hydrogen bonding, suggesting high tensile strength, high modulus, and outstanding thermal stability. | sci-hub.se |

Beyond its role as a primary monomer, this compound and its derivatives are utilized in polymer modification and as cross-linking agents. ambeed.com The presence of multiple reactive functional groups allows it to be incorporated into existing polymer chains or to form network structures, thereby altering the material's properties.

For instance, its anhydride (B1165640) form, 3,6-diacetoxyphthalic acid anhydride, is explicitly used as a cross-linking agent in the production of polyesters and polyimides. When used in this capacity, the anhydride reacts with hydroxyl or amine groups in polymer chains, creating covalent bonds that link the chains together. This cross-linking process generally leads to:

Enhanced Thermal Stability: The rigid aromatic structure of the cross-linker increases the polymer's resistance to thermal degradation.

Improved Mechanical Properties: The formation of a three-dimensional network increases the material's stiffness, tensile strength, and resistance to solvents.

Modified Flexibility: In some formulations, such as in PVC, related phthalate (B1215562) derivatives can act as plasticizers to improve flexibility.

The dual functionality of its hydroxyl and carboxylic acid groups makes this compound a versatile building block for creating a diverse array of polymers with tailored properties. lookchem.com

Contributions to Metal-Organic Framework (MOF) Chemistry and Design

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgnih.gov The properties of a MOF—such as its pore size, surface area, and chemical functionality—are directly determined by the choice of the metal node and the organic linker. This compound, with its rigid structure and multiple coordination sites (two carboxylate groups), is a suitable candidate for use as an organic linker in MOF synthesis. bldpharm.com

The synthesis of MOFs typically involves the self-assembly of metal ions and organic linkers under solvothermal conditions. crimsonpublishers.com For 3,6-dihydroxyphthalate-based MOFs, the dicarboxylate groups would coordinate with metal centers (e.g., zinc, copper, zirconium) to form the extended framework. crimsonpublishers.commdpi.com The hydroxyl groups at the 3 and 6 positions would project into the pores of the resulting framework, imparting specific chemical functionality.

While specific, named MOF structures based exclusively on the 3,6-dihydroxyphthalate linker are not extensively detailed in the provided search results, its classification as a "Carboxylic MOF ligand" confirms its role in this field. bldpharm.com The structure of such a MOF would be influenced by the coordination geometry of the chosen metal ion and the rigid, angular nature of the linker. The resulting framework would likely exhibit permanent porosity after the removal of solvent molecules from the pores. wikipedia.org The characterization of such a MOF would involve techniques like single-crystal X-ray diffraction to determine the precise three-dimensional structure, along with powder X-ray diffraction to confirm phase purity.

The properties of a hypothetical MOF derived from this compound would be a direct consequence of its structure and the functional groups present.

Porosity and Adsorption: The framework would possess pores of a specific size and shape determined by the linker and metal node geometry. mdpi.com The Brunauer–Emmett–Teller (BET) method would be used to calculate the specific surface area from gas (e.g., nitrogen) adsorption isotherms. mdpi.com The hydroxyl groups lining the pores would create a hydrophilic environment, making the MOF a strong candidate for water adsorption applications, such as in dehumidification or water harvesting. berkeley.edu These functional groups can also offer specific interaction sites for the selective adsorption of other polar molecules. mdpi.com

Catalytic Properties: MOFs are increasingly studied as heterogeneous catalysts. nih.govspringerprofessional.de The metal nodes can act as Lewis acid sites, while the organic linkers can be functionalized to introduce catalytic activity. nih.gov In a 3,6-dihydroxyphthalate-based MOF, the hydroxyl groups could participate in catalysis, for example, by acting as proton donors or hydrogen-bonding sites to activate substrates. Furthermore, the confined environment of the MOF pores can impart size and shape selectivity to catalytic reactions. nih.govnih.gov

Table 2: Predicted Properties of 3,6-Dihydroxyphthalate-Based MOFs

| Property | Predicted Characteristic | Underlying Reason | Reference |

|---|---|---|---|

| Porosity | Permanent, with defined pore size and high surface area. | Rigid nature of the linker and metal-carboxylate coordination bonds. | wikipedia.orgmdpi.com |

| Adsorption | Selective adsorption of water and other polar molecules. | Hydroxyl groups lining the pores create a polar, hydrophilic environment. | berkeley.edumdpi.com |

| Catalysis | Potential as a heterogeneous catalyst. | Metal nodes can serve as Lewis acid sites, and linker hydroxyl groups can participate in reactions. | nih.govnih.gov |

Post-synthetic modification (PSM) is a powerful technique used to introduce or alter functional groups within a MOF after the initial framework has been synthesized. rsc.orgnih.gov This allows for the fine-tuning of a MOF's properties without having to redesign the entire synthesis from scratch.

The hydroxyl groups of a 3,6-dihydroxyphthalate linker already incorporated into a MOF framework would be ideal sites for PSM. nih.gov These exposed -OH groups could undergo various chemical transformations, such as:

Esterification or Etherification: Reaction with acyl chlorides or alkyl halides to change the polarity and steric bulk within the pores.

Grafting: Attachment of other functional molecules, such as catalytic species or polymers, to the linker. nih.gov

Metalation: Coordination of additional metal ions to the hydroxyl groups, creating new catalytic sites.

This strategy of modifying the linker provides a versatile route to create a family of isoreticular (having the same underlying topology) MOFs with diverse functionalities, all originating from a single parent MOF built with this compound. rsc.orgmdpi.com

Advanced Materials for Optoelectronics and Photonic Devices

The unique molecular architecture of this compound, featuring a benzene (B151609) ring substituted with two adjacent carboxylic acid groups and two hydroxyl groups, makes it a valuable precursor for the synthesis of advanced functional materials. The interplay between these electron-donating (hydroxyl) and electron-withdrawing (carboxyl) groups on the aromatic core imparts specific electronic and optical properties that are harnessed in the development of materials for optoelectronic and photonic applications.

This compound serves as a fundamental building block in the synthesis of various organic dyes and fluorescent agents. chembk.comlookchem.com A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths in the visible spectrum. A fluorophore is a fluorescent chemical compound that can re-emit light upon light excitation. The inherent structure of this compound is conducive to creating such molecules.

The aromatic ring and its substituents form a conjugated system, which is essential for chromophoric and fluorophoric activity. The hydroxyl and carboxyl groups can be chemically modified through reactions like esterification and etherification to extend this conjugation or to attach the molecule to other systems, such as polymers. lookchem.com This chemical versatility allows for the fine-tuning of the resulting material's optical properties, including its absorption and emission wavelengths, quantum yield, and photostability. Research has indicated its utility as a key intermediate in the production of a wide range of chemical products, including dyes and pigments. lookchem.com The presence of multiple reactive sites allows for the creation of a diverse array of compounds with tailored properties. lookchem.com

Table 1: Structural Features of this compound for Chromophore/Fluorophore Synthesis

| Structural Feature | Role in Optical Properties | Potential Modifications |

| Aromatic Benzene Core | Provides a stable, conjugated π-electron system, the basis for light absorption. | Can be further functionalized to alter electronic properties. |

| Two Hydroxyl (-OH) Groups | Act as strong electron-donating groups (auxochromes), shifting absorption to longer wavelengths (bathochromic shift) and often enhancing fluorescence. | Can be converted to ethers or esters to tune solubility and electronic characteristics. |

| Two Carboxylic Acid (-COOH) Groups | Act as electron-withdrawing groups and provide sites for covalent bonding (e.g., forming amides or esters) to incorporate the chromophore into larger structures like polymers. | Can be converted to esters or amides to modify reactivity and solubility. |

| Intramolecular Hydrogen Bonding | Possible between adjacent hydroxyl and carboxyl groups, which can influence the planarity of the molecule and its excited-state dynamics, affecting fluorescence. | The formation of these bonds is pH-dependent, offering a potential switching mechanism. |

Photosensitive Applications and Imaging Technologies

This compound is a known precursor in the synthesis of photosensitive materials. chembk.com These materials change their physical or chemical properties upon exposure to light, a characteristic that is fundamental to photolithography and imaging technologies. In photosensitive polymers, for instance, light can trigger reactions that alter the solubility of the exposed regions, allowing for the creation of precise patterns. researchgate.net While studies have specifically highlighted the use of the related 3,5-dihydroxybenzoic acid in shortening the development time for photoresists, the shared polyfunctional aromatic acid structure suggests similar utility for the 3,6-isomer. researchgate.netacs.org The acid-labile groups in such polymer systems can be deprotected by acid generated upon UV exposure, changing the material's polarity and enabling pattern development. acs.org

In the realm of advanced imaging, isomers of dihydroxybenzoic acid are widely used as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI). nih.govresearchgate.net This technique allows for the label-free visualization of the spatial distribution of molecules like metabolites, lipids, and amino acids directly in biological tissue sections. nih.govresearchgate.net The matrix, such as 2,5-dihydroxybenzoic acid (DHB), co-crystallizes with the analyte and absorbs the laser energy, facilitating a soft ionization of the analyte molecules. nih.gov The chemical properties of this compound make it a plausible candidate for similar applications. For example, 2,5-dihydroxyterephthalic acid has been reported as an effective MALDI matrix for imaging amino acids due to its strong UV absorption and tendency to form uniform crystals. researchgate.net Similarly, composite particles made from 3,4-dihydroxybenzoic acid and TiO2 have been synthesized to enhance MALDI MSI of secondary metabolites in plant tissues. rsc.org

Table 2: Comparison of Dihydroxybenzoic Acid Isomers in Imaging Applications

| Compound | Application/Potential | Key Findings/Properties | Reference |

| 2,5-Dihydroxybenzoic acid (DHB) | Widely used MALDI-MSI matrix. | Effective for mapping lipids and other biomolecules; can form irregular crystals. | nih.gov |

| 2,5-Dihydroxyterephthalic acid (DHT) | MALDI-MSI matrix for amino acids. | Exhibits strong UV absorption, uniform crystal deposition, and reduced matrix-related ion signals compared to DHB. | researchgate.net |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | Component of enhanced MALDI-MSI matrix. | Used to create submicron TiO2 composite particles for sensitive detection of secondary metabolites in plants. | rsc.org |

| This compound | Potential MALDI-MSI matrix and photosensitive material precursor. | Possesses strong UV-absorbing functional groups (-COOH, -OH) and an aromatic core, essential for a MALDI matrix. Used as a raw material for photosensitive materials. | chembk.com |

Catalysis by this compound and its Metal Complexes

While this compound is not typically a catalyst in its own right, its molecular structure makes it an excellent multidentate ligand for creating metal complexes with significant catalytic potential. The two carboxylate groups and two hydroxyl groups can act as coordination sites, binding strongly to metal ions to form stable metal-organic complexes or Metal-Organic Frameworks (MOFs). smolecule.comajol.info The catalytic activity of such materials originates from the metal center, while the organic ligand—in this case, derived from this compound—plays a crucial role in defining the catalyst's structure, stability, and substrate accessibility.

Metal-organic complexes are widely used in fields like catalysis. researchgate.net The selection of specific metal centers and ligands allows for the synthesis of novel complexes with different structures and functions. researchgate.net For example, complexes of cobalt(II) and iron(II) with pyridine-based ligands have demonstrated high activity in olefin oligomerization and polymerization reactions. mdpi.com Similarly, dipicolinic acid, which has two carboxyl groups and a nitrogen atom for coordination, forms stable complexes with various metals that show catalytic and biological activity. ajol.info

The structure of this compound, with its four potential donor atoms (two from carboxylates and two from hydroxyls), allows it to act as a chelating agent, forming stable ring structures with a metal ion. smolecule.com This chelation can stabilize the metal center in a specific oxidation state or geometry, which is often key to its catalytic function. By choosing different metal ions (e.g., Cr, Co, Ni, Cu, Zn), a wide range of catalysts can be designed for various reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions. mdpi.com

Furthermore, this compound is a prime candidate for use as an organic linker in the synthesis of MOFs. MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, creating highly porous structures. nih.govjchemrev.com These pores can provide active sites for catalysis, and the framework itself can be designed to be catalytically active. The principles of reticular synthesis allow for the deliberate design of MOF structures by choosing appropriate metal clusters and organic linkers. nih.gov The rigidity and defined coordination geometry of this compound would make it a predictable and reliable component in the construction of such catalytically active frameworks.

Table 3: Potential of this compound as a Ligand in Catalysis

| Ligand Feature | Description | Implication for Catalysis |

| Multidentate Coordination | Possesses four potential donor sites (two carboxylate oxygens, two hydroxyl oxygens). | Forms highly stable chelate complexes with metal ions, preventing catalyst leaching and deactivation. |

| Defined Geometry | The positions of the functional groups on the benzene ring are fixed. | Allows for predictable and controlled formation of specific coordination geometries around the metal center, influencing selectivity. |

| Aromatic Backbone | Provides thermal and chemical stability to the resulting metal complex or MOF. | Leads to more robust catalysts that can withstand harsh reaction conditions. |

| Tunable Functionality | The carboxyl and hydroxyl groups can be further modified. | Offers a route to fine-tune the electronic environment of the metal center, thereby modulating its catalytic activity and selectivity. |

Analytical and Spectroscopic Characterization Techniques for 3,6 Dihydroxyphthalic Acid and Its Derivatives

Advanced Chromatographic Separation Methods

Chromatographic methods are fundamental in the analysis of 3,6-Dihydroxyphthalic acid, enabling its separation from isomers, precursors, and other impurities. The choice of technique depends on the analytical goal, whether it is for purity assessment, quantitative analysis, or high-throughput screening.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for its quantification. Reversed-phase (RP) HPLC is commonly employed for the analysis of polar aromatic compounds like dihydroxybenzoic and phthalic acids.

Detailed research findings indicate that for analogous compounds like dihydroxybenzoic acid isomers, C18 columns are effective for separation. researchgate.net The mobile phase typically consists of an aqueous component, often modified with an acid like formic or acetic acid to ensure the analytes are in their protonated form, and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netunipi.it A Chinese patent detailing the synthesis of dihydroxyphthalic acid reported its purity as greater than 99.5% when analyzed by HPLC, demonstrating the method's efficacy for purity profiling. google.comgoogle.com The separation of various dihydroxybenzoic acid isomers has been successfully achieved using mixed-mode columns that combine reversed-phase and ion-exchange mechanisms, which would also be applicable to the highly polar dihydroxyphthalic acids. zodiaclifesciences.comhelixchrom.com

Below is a table summarizing typical HPLC conditions used for the analysis of related dihydroxybenzoic acids, which can be adapted for this compound.

| Parameter | Condition | Reference |

| Column | RP-Amide or C18 | researchgate.netunipi.it |

| Mobile Phase A | Water with 0.3-1.4% Formic Acid | researchgate.net |

| Mobile Phase B | Acetonitrile or Methanol | researchgate.net |

| Detection | Diode-Array Detector (DAD) at ~275 nm | researchgate.net |

| Flow Rate | 0.3 - 1.0 mL/min | researchgate.net |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the unambiguous identification of this compound and the detection of its metabolites. This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.gov

For phenolic acids, electrospray ionization (ESI) in negative ion mode is typically the most effective, as the acidic protons on the carboxylic and hydroxyl groups are readily lost to form [M-H]⁻ ions. unipi.itrrml.ro In tandem MS (MS/MS), this parent ion is fragmented to produce characteristic daughter ions. For this compound (molecular weight: 198.13 g/mol ), the primary fragmentation would involve the loss of a carboxyl group (CO₂; 44 Da), resulting in a major fragment ion at m/z 153. rrml.ro A subsequent loss of the second carboxyl group would yield a fragment at m/z 109. This fragmentation pattern is crucial for definitive molecular identification and is used in Multiple Reaction Monitoring (MRM) for highly selective quantification. rrml.ronih.gov

The expected mass spectrometric transitions for this compound are outlined in the table below.

| Compound | Formula | Parent Ion [M-H]⁻ (m/z) | Primary Fragment Ion [M-H-CO₂]⁻ (m/z) | Secondary Fragment Ion [M-H-2CO₂]⁻ (m/z) |

| This compound | C₈H₆O₆ | 197.01 | 153.02 | 109.03 |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering much faster analysis times and superior resolution. This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. nih.gov UPLC is particularly valuable for high-throughput screening of samples, such as in metabolomics studies or quality control of extensive sample batches. semanticscholar.org

UPLC systems, often coupled with photodiode array (PDA) or mass spectrometry detectors, can separate complex mixtures of phenolic compounds, including various dihydroxybenzoic acids, in minutes. nih.govsemanticscholar.org For instance, a validated UPLC-DAD method was developed for the simultaneous analysis of various phytochemicals, including 3,4-dihydroxybenzoic acid, with a total run time of under 20 minutes. nih.gov This high-throughput capability is essential for applications requiring the rapid analysis of many samples without compromising analytical quality. mdpi.com

| Feature | HPLC | UPLC | Reference |

| Particle Size | 3 - 5 µm | < 2 µm | nih.gov |

| Typical Run Time | 30 - 60 min | < 20 min | nih.govsemanticscholar.org |

| System Pressure | 400-600 bar | 1000-1200 bar | nih.gov |

| Resolution | Good | Excellent | semanticscholar.org |

Comprehensive Spectroscopic Characterization

Spectroscopic techniques are vital for the definitive structural elucidation of this compound, providing detailed information on the connectivity of atoms and the nature of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for unambiguous structure determination. Both ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework of a molecule.

For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. It would feature a singlet for the two equivalent aromatic protons (H-4 and H-5). Additionally, broad singlets corresponding to the protons of the two hydroxyl groups and the two carboxylic acid groups would be observed, with chemical shifts that are highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. A Chinese patent reported the ¹³C NMR chemical shifts for a synthesized dihydroxyphthalic acid in a DMSO-d₆ solvent. google.com The symmetry of the 3,6-isomer means that only four distinct carbon signals are expected: one for the two equivalent carbonyl carbons, one for the two carbons bearing hydroxyl groups, one for the two carbons bearing the carboxylic acid groups, and one for the two carbons bonded only to hydrogen.

The reported ¹³C NMR data and their assignments are presented below.

| Carbon Atom(s) | Chemical Shift (δ) in ppm | Assignment Rationale | Reference |

| C=O (Carboxylic) | 169.94 | Typical range for carboxylic acid carbons (170-185 ppm). libretexts.org | google.com |

| C3, C6 (C-OH) | 151.59 | Aromatic carbon attached to an electronegative oxygen atom. | google.com |

| C1, C2 (C-COOH) | 118.97 | Aromatic carbon adjacent to the electron-withdrawing carboxyl group. | google.com |

| C4, C5 (C-H) | 116.95 | Aromatic carbon bonded to hydrogen. | google.com |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl, carboxylic acid, and aromatic functionalities.

The presence of carboxylic acid groups typically results in a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which arises from strong hydrogen bonding in the dimeric form. researchgate.net The phenolic O-H groups would likely show a sharper stretching band around 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to be a very strong and sharp absorption band in the region of 1680-1710 cm⁻¹. researchgate.net Finally, absorptions corresponding to the aromatic C=C ring stretching would appear in the 1450-1600 cm⁻¹ region. mt.com

The key expected IR absorption bands for this compound are summarized in the following table.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (very broad) | researchgate.net |

| Phenolic Hydroxyl | O-H stretch | 3200 - 3600 | researchgate.net |

| Carboxylic Acid | C=O stretch | 1680 - 1710 (strong) | researchgate.net |

| Aromatic Ring | C=C stretch | 1450 - 1600 | mt.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molar Absorptivity

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound and its derivatives. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The primary transitions observed in aromatic compounds like this compound are π → π* and n → π* transitions. libretexts.orgelte.hu

The benzene (B151609) ring and the carboxylic acid functional groups in this compound constitute the chromophore, the part of the molecule responsible for light absorption. elte.hu The presence of hydroxyl groups (auxochromes) on the aromatic ring influences the wavelength and intensity of the absorption maxima.

The electronic spectrum of a compound is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. ubbcluj.ro For conjugated systems, such as the aromatic ring in this compound, the π → π* transitions are typically intense (high ε values), while n → π* transitions, involving the non-bonding electrons of the oxygen atoms, are generally weaker. elte.hu

Studies on dihydroxybenzoic acid isomers have shown that the position of the hydroxyl groups significantly affects the UV-Vis absorption spectra. researchgate.net The specific λmax and ε values for this compound would be determined by recording its spectrum in a suitable solvent. The Beer-Lambert law can then be applied for quantitative analysis. ubbcluj.ro

Table 1: Typical Electronic Transitions in Aromatic Carboxylic Acids

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) | Description |

| π → π | 200 - 400 | High (>10,000) | Allowed transition in the conjugated aromatic system. |

| n → π | 250 - 350 | Low (<1,000) | Forbidden transition involving non-bonding electrons on oxygen atoms. hnue.edu.vn |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). savemyexams.com

For this compound (C8H6O6), the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (198.13 g/mol ). sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The initial molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation of aromatic carboxylic acids often involves the loss of small, stable neutral molecules. libretexts.org For this compound, characteristic fragmentation pathways could include the loss of water (H₂O, 18 Da), carbon monoxide (CO, 28 Da), and carbon dioxide (CO₂, 44 Da). savemyexams.com The loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da) are also common fragmentation patterns for carboxylic acids. libretexts.org

Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This technique is particularly useful for distinguishing between isomers, such as different dihydroxybenzoic acids, which may have similar fragmentation patterns in a standard MS experiment. d-nb.infofu-berlin.de

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Da) | Description |

| [M+H]⁺ | 199.0294 | Protonated molecular ion |

| [M-H]⁻ | 197.0137 | Deprotonated molecular ion |

| [M+H-H₂O]⁺ | 181.0188 | Loss of a water molecule |

| [M+H-CO₂]⁺ | 155.0395 | Loss of carbon dioxide |

| [M+H-H₂O-CO]⁺ | 153.0239 | Sequential loss of water and carbon monoxide |

Note: These are predicted m/z values. Actual values may vary slightly depending on the instrument and experimental conditions.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a sample of this compound. libretexts.org This experimental data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. libguides.com

For this compound, with a molecular formula of C₈H₆O₆, the theoretical elemental composition can be calculated as follows:

Carbon (C): (8 * 12.011 g/mol ) / 198.133 g/mol * 100% = 48.49%

Hydrogen (H): (6 * 1.008 g/mol ) / 198.133 g/mol * 100% = 3.05%

Oxygen (O): (6 * 15.999 g/mol ) / 198.133 g/mol * 100% = 48.46%

By comparing the experimentally determined mass percentages with these theoretical values, the purity of the sample can be assessed and the empirical formula can be validated. libretexts.org The empirical formula derived from elemental analysis, combined with the molecular weight determined by mass spectrometry, allows for the unambiguous determination of the molecular formula.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 48.49 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.05 |

| Oxygen | O | 15.999 | 6 | 95.994 | 48.46 |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of this compound in its crystalline solid state. worktribe.commdpi.com When a beam of X-rays is directed at a single crystal of the compound, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the precise coordinates of each atom in the unit cell can be determined. acs.org

Single-crystal X-ray diffraction provides detailed information about:

Molecular Conformation: The spatial arrangement of the atoms and the planarity of the benzene ring and carboxyl groups.

Crystal Packing: How the molecules are arranged in the crystal lattice.

Hydrogen Bonding: The intricate network of intermolecular and intramolecular hydrogen bonds involving the hydroxyl and carboxylic acid groups. This is crucial for understanding the supramolecular architecture. mdpi.com

For polycrystalline or powdered samples, powder X-ray diffraction (PXRD) is used. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase. mdpi.com PXRD is valuable for identifying different polymorphs (different crystal structures of the same compound), which can exhibit distinct physical properties. researchgate.net

The crystal structure of derivatives, such as cocrystals of dihydroxybenzoic acids with other molecules, has been successfully determined using PXRD. mdpi.com

Table 4: Hypothetical X-ray Diffraction Data for a Crystalline Form of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.0 | 4.23 | 60 |

| 25.8 | 3.45 | 75 |

| 28.1 | 3.17 | 40 |

Note: This is a hypothetical dataset to illustrate the format of PXRD data. Actual data would be obtained from experimental analysis.

Computational Chemistry and Theoretical Investigations of 3,6 Dihydroxyphthalic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electron distribution and energy of a molecule. This information is crucial for predicting how 3,6-dihydroxyphthalic acid will behave in chemical reactions.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure and predict various properties of molecules. While specific DFT studies on this compound are not widely published, the application of DFT to structurally similar phenolic and carboxylic acids, such as dihydroxybenzoic acids, provides a clear framework for the types of analyses that can be performed. nih.govresearchgate.net

DFT calculations are employed to optimize the molecular geometry of this compound, finding the most stable three-dimensional arrangement of its atoms. From this optimized structure, key electronic properties are determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT methods like B3P86 have been shown to accurately compute the bond dissociation energies (BDEs) for C-COOH bonds in carboxylic acids. researchgate.net For this compound, calculating the O-H bond dissociation enthalpy is essential for evaluating its potential as a hydrogen-donating antioxidant. nih.govresearchgate.net Studies on related phenolic acids show that BDE values are highly dependent on the position of hydroxyl groups and the potential for intramolecular hydrogen bonding in the resulting radical, factors which would be critical in assessing the antioxidant capacity of this compound. nih.gov

| DFT Functional | Basis Set | Primary Application | Example Property Calculated |

|---|---|---|---|

| B3LYP | 6-31G(d,p) or 6-311++G(d,p) | Geometry Optimization, Electronic Properties | Equilibrium geometries, HOMO/LUMO energies acs.org |

| M06-2X | 6-311++G(d,p) or aug-cc-pVDZ | Non-covalent interactions, Thermochemistry | Stacking interaction energies, Hydrogen bond analysis nih.govscirp.org |

| B3P86 | 6-311G** | Bond Dissociation Energies (BDEs) | C-COOH and O-H BDEs researchgate.net |

| CAM-B3LYP | cc-pVTZ | Excited States, Spectroscopic Properties | UV-vis absorption spectra mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactivity of a molecule towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate charge distribution.

For this compound, an MEP map would reveal:

Negative Regions (Red/Yellow): These areas have a high electron density and are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the two carboxylic acid groups and the two hydroxyl groups. These sites are the most likely to act as proton acceptors or to coordinate with metal cations. uni-muenchen.de

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms of the hydroxyl and carboxylic acid groups would appear as strongly positive regions, highlighting their potential to act as hydrogen bond donors. nih.govresearchgate.net

Neutral Regions (Green): The aromatic carbon backbone would likely show a near-zero potential, except for the influence of the attached functional groups.

By analyzing the MEP map, one can qualitatively assess where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions and reaction mechanisms. libretexts.org

Prediction and Interpretation of Spectroscopic Data

Computational methods, particularly DFT, are widely used to predict and help interpret experimental spectroscopic data. iucr.org By calculating theoretical spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of this compound. These calculated frequencies correspond to specific bond stretches, bends, and torsions within the molecule. Comparing the computed IR and Raman spectra with experimental results helps in the detailed assignment of the observed vibrational bands. nih.govmdpi.com Often, calculated frequencies are scaled by a factor (e.g., 0.947) to correct for systematic errors in the computational method and anharmonicity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C NMR spectra can also be simulated. mdpi.com A patent for a preparation method of dihydroxyphthalic acid reports experimental ¹H NMR and ¹³C NMR chemical shifts. google.com Computational modeling could be used to assign these shifts to specific hydrogen and carbon atoms in the this compound structure, confirming its constitution and providing insight into the electronic environment of each nucleus.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.27 | H on C-4 and C-5 |

| ¹³C | 116.95 | C-3 and C-6 |

| ¹³C | 118.97 | C-1 and C-2 |

| ¹³C | 151.59 | C-4 and C-5 |

| ¹³C | 169.94 | Carbonyl C (COOH) |

| Note: The original patent refers to 2,5-dihydroxyphthalic acid, but provides a structural analysis framework applicable to isomers. Assignments here are interpreted for the 3,6-isomer for illustrative purposes. The solvent used was DMSO-d6. |

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The solid-state structure and properties of this compound are governed by intermolecular interactions. Computational analysis can quantify these forces and predict how molecules will assemble into larger structures.

Hydrogen Bonding: With two carboxylic acid groups and two hydroxyl groups, this compound has a high propensity for forming extensive hydrogen bond networks. jchemrev.com Computational studies on similar molecules like dihydroxybenzoic acids show that the most common hydrogen bonding motif is the formation of a centrosymmetric carboxylic acid dimer (R²₂(8) synthon). rsc.org Additionally, strong hydrogen bonds can form between the carboxylic acid groups and the hydroxyl groups of neighboring molecules. rsc.org Intramolecular hydrogen bonds between an adjacent hydroxyl group and a carboxylic acid group are also possible and would significantly influence the molecule's conformation and stability. jchemrev.com

π-π Stacking: The aromatic ring of this compound allows for π-π stacking interactions, which are crucial for stabilizing the crystal structure. rsc.org Computational studies on related aromatic compounds show that these interactions typically occur with a separation distance of 3.3–3.5 Å between the planes of the benzene (B151609) rings. nih.gov The specific arrangement can be parallel-displaced or T-shaped. Tools like CrystalExplorer can be used to perform pairwise intermolecular interaction energy calculations, quantifying the contributions of hydrogen bonding and π-π stacking to the total lattice energy. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. This involves mapping the potential energy surface of the reaction, identifying intermediates, and characterizing the transition states that connect them. mdpi.com

For this compound, this approach could be applied to model its synthesis. For example, one patented synthesis method involves the oxidation of a cyclohexanedione dicarboxylic acid diester followed by hydrolysis. google.com Computational modeling could:

Identify the lowest-energy reaction pathway: By comparing different possible mechanisms.

Characterize Transition States: Calculate the geometry and energy of the transition state for each step. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

Analyze Intermediates: Determine the structure and stability of any intermediate compounds formed during the reaction.

These calculations provide fundamental insights into reaction kinetics and can help optimize reaction conditions such as temperature and choice of catalyst.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on single, static molecules, Molecular Dynamics (MD) simulations are used to study the motion and behavior of molecules over time. mdpi.comdovepress.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape. nih.gov

For this compound, MD simulations would be valuable for: